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yl)phenyllmethanol

Cat. No.: B112375
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Benzylpiperazin-1-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and
predicted spectroscopic properties of [2-(4-Benzylpiperazin-1-yl)phenyllmethanol. Due to a
lack of publicly available experimental data for this specific compound, this document outlines a
plausible synthetic pathway and presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from
analogous structures. This guide is intended to serve as a valuable resource for researchers
interested in the synthesis and characterization of novel piperazine derivatives for applications
in medicinal chemistry and drug development.

Introduction

[2-(4-Benzylpiperazin-1-yl)phenyllmethanol is a chemical compound featuring a
phenylmethanol moiety substituted with a 4-benzylpiperazine group. The piperazine ring is a
common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic
agents targeting various biological pathways. The benzyl group and the phenylmethanol
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functionality introduce specific steric and electronic properties that can influence the molecule's
interaction with biological targets. This guide provides a foundational understanding of its
synthesis and expected analytical characteristics.

Proposed Synthesis

A plausible and efficient synthesis of [2-(4-Benzylpiperazin-1-yl)phenyllmethanol can be
envisioned through a two-step process involving a Buchwald-Hartwig amination followed by the
reduction of a carbonyl group.

Step 1: Buchwald-Hartwig Amination

The initial step involves the palladium-catalyzed cross-coupling reaction between 2-
bromobenzaldehyde and 1-benzylpiperazine. This reaction is a powerful method for the
formation of carbon-nitrogen bonds.

Step 2: Reduction of the Aldehyde

The resulting aldehyde from the first step is then reduced to the corresponding primary alcohol
using a mild reducing agent such as sodium borohydride.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis of [2-(4-
Benzylpiperazin-1-yl)phenyllmethanol.

Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

o Reaction Setup: To a dry, argon-flushed round-bottom flask, add 2-bromobenzaldehyde (1.0
eq.), 1-benzylpiperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst
such as Pdz(dba)s (0.02 eq.) with a suitable phosphine ligand like Xantphos (0.04 eq.).

e Solvent Addition: Add anhydrous toluene to the flask.

¢ Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the
progress by Thin Layer Chromatography (TLC).
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o Work-up: After completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield 2-(4-
benzylpiperazin-1-yl)benzaldehyde.

Synthesis of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

o Reaction Setup: Dissolve the 2-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq.) from the
previous step in methanol in a round-bottom flask.

e Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq.)
portion-wise.

e Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring
by TLC.

o Work-up: Quench the reaction by the slow addition of water. Remove the methanol under
reduced pressure. Extract the aqueous residue with ethyl acetate.

« Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate to give the crude product. Further purification can be achieved by
recrystallization or column chromatography to yield [2-(4-benzylpiperazin-1-
yl)phenyllmethanol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for [2-(4-Benzylpiperazin-1-
yl)phenyllmethanol. These predictions are based on the analysis of its chemical structure and
comparison with known data for similar functional groups.

Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
Aromatic protons

~7.20-7.40 m 9H (benzyl and phenyl
rings)

~4.70 S 2H -CH2-OH

~3.60 s 2H Benzyl -CH:-
Piperazine -CHz-

~3.00 t 4H
N(Aryl)
Piperazine -CHz-

~2.60 t 4H
N(Benzyl)

~2.50 br s 1H -OH

Predicted in CDCls at 400 MHz.
Predicted **C NMR Data

Chemical Shift (0, ppm) Assignment

~150 Aromatic C-N

~140 Aromatic C-CH20H

~138 Aromatic C (ipso-benzyl)

~127-130 Aromatic CH

~65 -CH2-OH

~63 Benzyl -CH2-

~53 Piperazine -CH2-N(Benzyl)

~50 Piperazine -CH2-N(Aryl)

Predicted in CDCIz at 100 MHz.
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Predicted IR Data
Wavenumber (cm—?) Intensity Assignment
3400-3200 Broad O-H stretch (alcohol)[1][2]
3100-3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch

2950-2800 Medium . _

(piperazine and benzyl)
1600, 1490, 1450 Medium-Strong Aromatic C=C stretch

C-N stretch (amine) and C-O
1200-1000 Strong

stretch (alcohol)[1]

Aromatic C-H out-of-plane
750-700 Strong

bend

Er_edmied_Ma.ss_SpecILQmﬂr_y Data

Interpretation

282 [M]* (Molecular lon)

283 [M+H]* (in ESI-MS)

191 [M - C7H7]* (Loss of benzyl group)

o1 [C7H7]* (Benzyl cation, often the base peak)[3]

[4]

Mandatory Visualizations

Proposed Synthetic Workflow
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Step 1: Buchwald-Hartwig Amination
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2-Bromobenzaldehyde

Step 2: Reduction

Reducing Agent (NaBH4) [2-(4-Benzylpiperazin-1-yl)phenyllmethanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112375#spectroscopic-data-nmr-ir-ms-of-2-4-
benzylpiperazin-1-yl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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